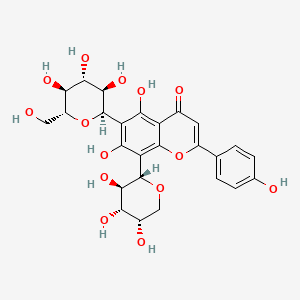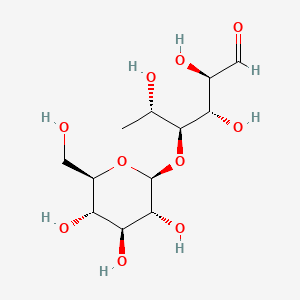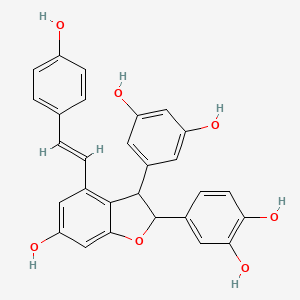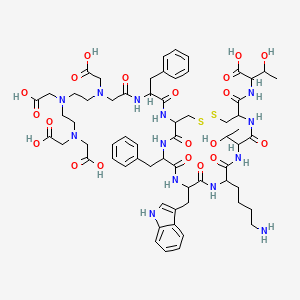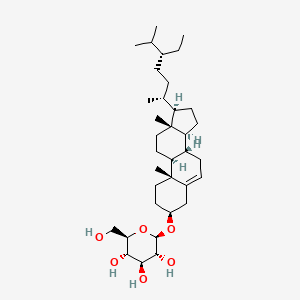
Daucosterol
Descripción general
Descripción
Daucosterol is a natural phytosterol-like compound . It is a saponin present in various natural sources, including medicinal plant families . This secondary metabolite is produced at different contents depending on species, extraction techniques, and plant parts used .
Synthesis Analysis
This compound is a secondary metabolite synthesized by plants . It is produced at different contents depending on species, extraction techniques, and plant parts used . The exact synthesis process of this compound in plants is not detailed in the search results.Molecular Structure Analysis
The molecular formula of this compound is C35H60O6 . For a detailed molecular structure, please refer to scientific databases or resources that provide molecular structure visualizations.Chemical Reactions Analysis
This compound has been shown to perturb the cell cycle and induce apoptotic cell death in A549 cells . It has also been found to disturb redox homeostasis and elicit oxidative-stress mediated apoptosis in various cancer cell lines .Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 576.9 . For more detailed physical and chemical properties, please refer to scientific databases or resources that provide such information.Aplicaciones Científicas De Investigación
Actividad antioxidante
Daucosterol ha sido reconocido por sus potentes propiedades antioxidantes. Combate el estrés oxidativo al neutralizar los radicales libres y proteger las células del daño. Esta acción es crucial para prevenir enfermedades crónicas relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y los trastornos neurodegenerativos .
Efectos antidiabéticos
La investigación ha demostrado que this compound exhibe efectos antidiabéticos significativos. Ayuda a regular los niveles de azúcar en la sangre al inhibir enzimas clave involucradas en el metabolismo de la glucosa. Esto lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos antidiabéticos .
Función hipolipemiante
This compound también desempeña un papel en el metabolismo de los lípidos. Tiene un efecto hipolipemiante, lo que significa que puede reducir los niveles de lípidos, incluidos el colesterol y los triglicéridos, en la sangre. Esto es beneficioso en el manejo de afecciones como la hiperlipidemia y puede contribuir a la salud cardiovascular .
Propiedades antiinflamatorias e inmunomoduladoras
El compuesto ha sido probado por sus propiedades antiinflamatorias e inmunomoduladoras. Al modular la respuesta inmunitaria y reducir la inflamación, this compound puede ser útil en el tratamiento de diversas enfermedades inflamatorias y podría respaldar el funcionamiento adecuado del sistema inmunitario .
Potencial neuroprotector
This compound ha demostrado ser prometedor como agente neuroprotector. Puede proteger las células nerviosas del daño y tiene aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Actividad anticancerígena
Existe evidencia que sugiere que this compound tiene propiedades anticancerígenas. Puede inhibir el crecimiento de células cancerosas y podría utilizarse en el desarrollo de nuevas terapias contra el cáncer .
Potencial antiosteoporótico
This compound ha sido explorado por su potencial antiosteoporótico. Impacta las actividades de los osteoclastos y los osteoblastos, que son esenciales para mantener la salud ósea. Esto sugiere que this compound podría considerarse como una alternativa terapéutica para los pacientes con osteoporosis .
Beneficios adaptógenos
Como Eleutheroside A, this compound es conocido por sus beneficios adaptógenos. Los adaptógenos ayudan al cuerpo a resistir los factores estresantes físicos, químicos y biológicos. Esta propiedad lo hace valioso para mejorar el bienestar general y la resistencia .
Mecanismo De Acción
Target of Action
Daucosterol, also known as Eleutheroside A, is a natural compound that has been found to interact with several targets. It has been shown to inhibit the Wnt/β-Catenin signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma cells . Additionally, this compound has been found to interact with the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival, growth, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes and signaling pathways. For instance, it inhibits the Wnt/β-Catenin signaling pathway, leading to reduced proliferation, migration, and invasion of hepatocellular carcinoma cells . Similarly, it interacts with the PI3K/Akt/mTOR signaling pathway, leading to neuronal apoptosis inhibition .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to increase pro-apoptotic proteins Bax and Bcl2, decrease the Bcl-2/Bax ratio, upregulate the phosphatase and tensin homolog (PTEN) gene, inhibit the PI3K/Akt pathway, and distort cell-cycle progression and tumor cell evolution . These changes in the biochemical pathways lead to various downstream effects, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects .
Pharmacokinetics
It’s known that this compound is a saponin present in various natural sources, including medicinal plant families . The bioavailability of this compound may be influenced by factors such as the extraction techniques used and the specific plant parts consumed .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit anti-tumor, anti-inflammatory, and acaricidal activities . It also shows moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus . Furthermore, this compound has been found to inhibit the proliferation of human breast cancer cell line MCF-7 and gastric cancer cell lines MGC803, BGC823, and AGS in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of this compound produced can vary depending on the species of the plant, the extraction techniques used, and the specific plant parts utilized
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJICTMALKLTFW-OFUAXYCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O6 | |
| Record name | Eleutheroside A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_A | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045674 | |
| Record name | Daucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474-58-8 | |
| Record name | Daucosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitogluside [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U45VN859W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
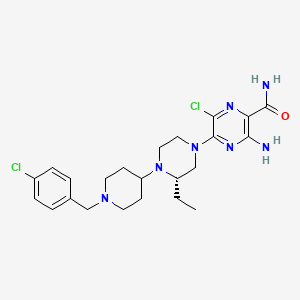
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)
![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
